molecular formula C16H10ClNO4 B2632155 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356576-29-9

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2632155
CAS No.: 356576-29-9
M. Wt: 315.71
InChI Key: RJJRNATZGJWABU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro-substituted phenyl ring and a dioxoisoindoline core, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenyl compounds, followed by the formation of the dioxoisoindoline core through cyclization reactions. The final step often involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylphenyl)benzoic acid
  • 2-(3-Chloro-2-methylphenyl)phthalic acid
  • 2-(3-Chloro-2-methylphenyl)isoindoline-1,3-dione

Uniqueness

Compared to these similar compounds, 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid stands out due to its dioxoisoindoline core, which imparts unique chemical properties and reactivity. This structural feature allows for a broader range of applications and interactions, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c1-8-12(17)3-2-4-13(8)18-14(19)10-6-5-9(16(21)22)7-11(10)15(18)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJRNATZGJWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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